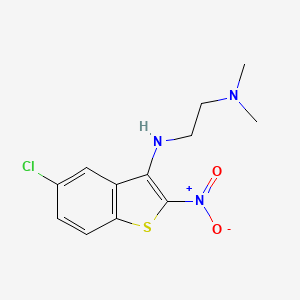
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- is a complex organic compound that belongs to the class of substituted benzo[b]thiophenes This compound is characterized by the presence of a 1,2-ethanediamine backbone, substituted with a 5-chloro-2-nitrobenzo[b]thien-3-yl group and N’,N’-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- typically involves multi-step organic reactions. The starting materials often include 1,2-ethanediamine and 5-chloro-2-nitrobenzo[b]thiophene. The reaction conditions may involve:
Nitration: Introduction of the nitro group to the benzo[b]thiophene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzo[b]thiophene ring.
Amidation: Formation of the amide bond between 1,2-ethanediamine and the substituted benzo[b]thiophene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl-
- 1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl-
Uniqueness
1,2-Ethanediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl- is unique due to its specific substitution pattern and the presence of both nitro and chloro groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
149338-15-8 |
|---|---|
Molecular Formula |
C12H14ClN3O2S |
Molecular Weight |
299.78 g/mol |
IUPAC Name |
N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H14ClN3O2S/c1-15(2)6-5-14-11-9-7-8(13)3-4-10(9)19-12(11)16(17)18/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
ZSXCIADKDAEEHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(SC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















